molecular formula C10H14OSi B1298542 4-(Trimethylsilyl)benzaldehyde CAS No. 2199-32-8

4-(Trimethylsilyl)benzaldehyde

Cat. No. B1298542
CAS RN: 2199-32-8
M. Wt: 178.3 g/mol
InChI Key: BPCNVZGALJUWSO-UHFFFAOYSA-N
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Patent
US05378708

Procedure details

The product of Step A (10 g, 30 mmole) was dissolved in dimethoxyethane (160 mL) and heated to reflux. A solution of silver nitrate (15.3 g, 90 mmole) in water (120 mL) was added dropwise while maintaining reflux. The reaction mixture was heated for 30 additional minutes and then cooled and the liquid decanted away from the percipitate. The solid was triturated with ether and the combined organic phases were washed once with water, dried (MgSO4), and concentrated to give the desired product as a pale yellow oil (6 g, 99% yield).
Name
product
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
15.3 g
Type
catalyst
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
Br[CH:2](Br)[C:3]1[CH:8]=[CH:7][C:6]([Si:9]([CH3:12])([CH3:11])[CH3:10])=[CH:5][CH:4]=1.C(COC)[O:15]C>O.[N+]([O-])([O-])=O.[Ag+]>[CH3:10][Si:9]([CH3:12])([CH3:11])[C:6]1[CH:7]=[CH:8][C:3]([CH:2]=[O:15])=[CH:4][CH:5]=1 |f:3.4|

Inputs

Step One
Name
product
Quantity
10 g
Type
reactant
Smiles
BrC(C1=CC=C(C=C1)[Si](C)(C)C)Br
Name
Quantity
160 mL
Type
reactant
Smiles
C(OC)COC
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
O
Name
Quantity
15.3 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for 30 additional minutes
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the liquid decanted away from the percipitate
CUSTOM
Type
CUSTOM
Details
The solid was triturated with ether
WASH
Type
WASH
Details
the combined organic phases were washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C[Si](C1=CC=C(C=O)C=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.